molecular formula C15H18FN5O3 B2397239 (3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 2097921-48-5

(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2397239
CAS No.: 2097921-48-5
M. Wt: 335.339
InChI Key: ZBLSBFLKJQFQBJ-UHFFFAOYSA-N
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Description

(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a novel compound of significant interest in scientific research, particularly in medicinal chemistry

Mechanism of Action

Target of Action

The compound, also known as “[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone”, is a phenylpyrazole . Phenylpyrazoles are known to target the protein serine/threonine-protein kinase B-raf , which plays a crucial role in regulating cell growth.

Mode of Action

The compound interacts with its target, the serine/threonine-protein kinase B-raf, and inhibits its activity. This inhibition can lead to the suppression of the MAPK/ERK signaling pathway , which is often overactive in various types of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK/ERK signaling pathway . This pathway is crucial for cell proliferation, differentiation, and survival. By inhibiting the B-raf protein, the compound can disrupt this pathway, potentially leading to the inhibition of cancer cell growth .

Result of Action

The primary result of the compound’s action is the inhibition of the B-raf protein and the subsequent disruption of the MAPK/ERK signaling pathway. This can lead to the inhibition of cancer cell growth, making the compound a potential candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of (3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone

    • Starting with 5-fluoropyrimidine, a nucleophilic substitution reaction can introduce the piperidin-1-yl methanone group under basic conditions.

    • Reaction conditions typically involve a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide.

  • Synthesis of (3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

    • Starting from 1-methyl-1H-pyrazole, methoxylation is achieved using methyl iodide in the presence of a strong base such as sodium hydride.

  • Coupling Reaction

    • Finally, coupling (3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone with (3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone through a condensation reaction, using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) for activation.

Industrial Production Methods

  • Industrial production would involve optimizing reaction conditions to maximize yield and purity.

  • Utilization of flow chemistry techniques to scale up the reactions efficiently.

  • Implementation of continuous flow reactors for large-scale synthesis, ensuring consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The fluoropyrimidine and pyrazole moieties could undergo selective oxidation reactions, forming valuable intermediates for further functionalization.

  • Reduction: : Reduction reactions can reduce specific functional groups, possibly converting the methanone to an alcohol.

  • Substitution: : Nucleophilic substitutions can occur, particularly at the fluoropyrimidine and piperidine rings, introducing various substituents.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Utilization of nucleophiles like amines, thiols, or halides in the presence of catalysts.

Major Products

  • Oxidation may yield hydroxylated derivatives.

  • Reduction could form alcohol analogues.

  • Substitution may result in a wide array of functionalized derivatives, enhancing the compound's versatility.

Scientific Research Applications

In Chemistry

  • A valuable intermediate in organic synthesis, enabling the creation of complex molecules.

In Biology

  • Potential use in the development of new therapeutic agents due to its unique structure.

  • Studied for its biological activity and interactions with biomolecules.

In Medicine

  • Exploration as a lead compound for drug development, particularly in anti-cancer and anti-inflammatory therapies.

  • Potential application as a probe in biochemical assays.

In Industry

  • Utilized in the synthesis of specialty chemicals, agrochemicals, and advanced materials.

  • Employed in the development of new catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-((4-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone: : Differing only in the position of the fluorine atom.

  • (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone: : Featuring a chlorine atom instead of fluorine.

Uniqueness

  • The 5-fluoropyrimidine moiety provides unique electronic and steric properties, influencing reactivity and biological activity.

  • The combination of piperidine and pyrazole rings adds to the structural diversity and enhances the range of possible applications.

This compound represents a fascinating subject for scientific inquiry, with its complex structure offering numerous possibilities for exploration and application across various fields.

Properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O3/c1-20-9-12(13(19-20)23-2)14(22)21-5-3-4-11(8-21)24-15-17-6-10(16)7-18-15/h6-7,9,11H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLSBFLKJQFQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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